Formaldehyde cresol

Overview

Description

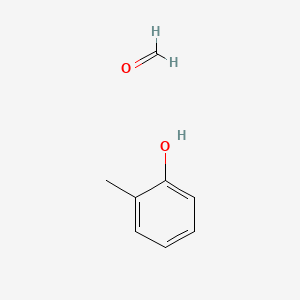

Formaldehyde cresol is a compound formed by the reaction of formaldehyde with cresol. Cresol is a methylphenol with three isomers: ortho-cresol, meta-cresol, and para-cresol . . The combination of these two compounds results in a versatile material used in various industrial applications.

Preparation Methods

Formaldehyde cresol can be synthesized through the reaction of cresol with formaldehyde under specific conditions. The reaction typically involves an alkaline or acidic catalyst to facilitate the condensation process. For instance, m-cresol formaldehyde resin can be synthesized by reacting m-cresol with formaldehyde in the presence of an alkaline catalyst . Another method involves the preparation of o-cresol-furfural-formaldehyde resin using an alkaline catalyst and modifying it with n-butanol or 2-ethylhexanol .

Chemical Reactions Analysis

Formaldehyde cresol undergoes various chemical reactions, including:

Condensation Reactions: The primary reaction is the condensation of cresol with formaldehyde to form novolac or resole resins.

Polymerization: Formaldehyde can polymerize with cresol to form linear or network polymers depending on the reaction conditions.

Substitution Reactions: Cresol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include formaldehyde, cresol, and various catalysts such as sodium hydroxide, potassium hydroxide, and p-toluenesulfonic acid . The major products formed from these reactions are novolac and resole resins, which have applications in various industries .

Scientific Research Applications

Medical Applications

1.1 Endodontics

Formaldehyde cresol is primarily utilized in dentistry, especially in endodontics (root canal treatment). It is often used as an intracanal medicament due to its antimicrobial properties. The combination of formaldehyde and cresol enhances the germicidal efficacy while also promoting tissue fixation.

- Case Study : A study comparing the cytotoxicity of formocresol with other agents found that formaldehyde was the major component responsible for cytotoxic effects on human pulp fibroblasts, significantly more toxic than cresol alone .

1.2 Pulpotomy Agents

In pediatric dentistry, formocresol is frequently employed as a pulpotomy agent for primary teeth. Clinical success rates are reported to be high, although concerns regarding potential adverse effects such as allergic reactions and local tissue necrosis have been documented .

Industrial Applications

2.1 Production of Resins

this compound is integral in the synthesis of phenolic resins. These resins are widely used in adhesives, coatings, and plastics due to their excellent thermal stability and mechanical properties.

- Data Table: Applications of this compound in Resin Production

| Application Type | Description |

|---|---|

| Adhesives | Used in wood bonding and construction materials |

| Coatings | Provides protective finishes for various surfaces |

| Plastics | Enhances durability and heat resistance |

2.2 Antiseptics and Disinfectants

Cresols are known for their antiseptic properties, making this compound a valuable component in disinfectants. It is employed in cleaning products and as a preservative in various applications.

- Case Study : A review highlighted the use of cresols in formulations for disinfectants due to their bactericidal properties .

Chemical Manufacturing

3.1 Intermediate for Synthesis

this compound serves as an intermediate in the production of various chemicals including pesticides, dyes, and pharmaceuticals. Its role as a chemical building block makes it essential in synthetic organic chemistry.

- Data Table: Chemical Products Derived from this compound

| Chemical Product | Use |

|---|---|

| Pesticides | Herbicides such as MCPA and MCPP |

| Dyes | Colorants for textiles |

| Pharmaceuticals | Active ingredients in medicinal formulations |

Environmental Considerations

While this compound has beneficial applications, there are environmental concerns associated with its use. The toxicity of formaldehyde raises questions about its long-term effects on human health and ecosystems.

Mechanism of Action

The mechanism of action of formaldehyde cresol involves the formation of covalent bonds between the formaldehyde and cresol molecules. This reaction results in the formation of a polymer network that provides the material with its unique properties. In bactericidal applications, cresol damages bacterial cell membranes, leading to cell death . In polymerization reactions, formaldehyde acts as a cross-linking agent, creating a three-dimensional network structure .

Comparison with Similar Compounds

Formaldehyde cresol can be compared to other similar compounds such as phenol-formaldehyde resins and resorcinol-formaldehyde resins. While phenol-formaldehyde resins are widely used in the production of adhesives and coatings, this compound resins offer better thermal stability and chemical resistance . Resorcinol-formaldehyde resins are known for their high strength and durability but are more toxic compared to cresol-formaldehyde resins .

Similar compounds include:

- Phenol-formaldehyde resins

- Resorcinol-formaldehyde resins

- Furfural-formaldehyde resins

This compound stands out due to its lower toxicity and better environmental profile compared to resorcinol-formaldehyde resins .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for studying the atmospheric oxidation pathways of o-cresol?

- Methodological Answer : Utilize laboratory chamber experiments with hydroxyl radical (OH) oxidation, coupled with chemical ionization mass spectrometry (CIMS) for gas-phase analysis and offline direct analysis in real-time mass spectrometry (DART-MS) for particle-phase identification. Focus on detecting low-volatility products like hydroxy-methyl benzoquinones and polyhydroxy toluenes, which dominate secondary organic aerosol (SOA) formation. Quantify yields using iterative oxidation steps under low-NO conditions to model multi-generational pathways .

Q. How can researchers optimize adsorption techniques for cresol removal from aqueous solutions?

- Methodological Answer : Conduct batch equilibrium studies using fly ash or activated carbon as adsorbents. Characterize adsorbent porosity and surface area, and evaluate parameters like stirrer speed, temperature, and pH. Apply quasi-steady-state models to estimate intraparticle diffusivity and validate predictions against experimental data. Compare adsorption isotherms (e.g., Langmuir vs. Freundlich) to determine binding mechanisms .

Q. What are the key considerations when synthesizing cresol-urea-formaldehyde (CUF) chelating resins?

- Methodological Answer : Condense o-, m-, or p-cresol with urea and formaldehyde under acid catalysis. Use FTIR spectroscopy to confirm crosslinking and thermogravimetric analysis (TGA) to assess thermal stability. Employ a batch equilibrium method to test ion-exchange selectivity for transition metals (e.g., Fe²⁺, Cu²⁺) across pH ranges. Prioritize p-cresol derivatives for higher metal uptake efficiency .

Q. How should initial toxicological assessments of formaldehyde cresol in biomedical applications be designed?

- Methodological Answer : Conduct in vitro assays to evaluate mutagenicity (Ames test) and genotoxicity (comet assay). For in vivo studies, use primate models to track systemic absorption via radiolabeled ¹⁴C-formaldehyde. Measure concentrations in pulp, dentin, and bloodstream after controlled exposure times. Cross-reference findings with epidemiological data on occupational formaldehyde exposure .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data for this compound be resolved in pulpotomy studies?

- Methodological Answer : Perform longitudinal cohort studies comparing histological outcomes in primary teeth treated with formocresol versus alternatives (e.g., MTA). Use autoradiography to map ¹⁴C-formaldehyde distribution in dental and bone tissues. Apply dose-response modeling to differentiate local cytotoxic effects from systemic carcinogenic risks, accounting for metabolic degradation pathways .

Q. What advanced analytical methods are needed to identify cresol-derived biomarkers in occupational exposure studies?

- Methodological Answer : Deploy liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect urinary metabolites like cresol glucuronides. Validate methods using EPA/ATSDR protocols for precision and sensitivity. Correlate biomarker levels with airborne cresol concentrations measured via gas chromatography (GC-FID) in industrial settings .

Q. How do multi-step oxidation mechanisms of o-cresol influence secondary organic aerosol (SOA) yields?

- Methodological Answer : Simulate atmospheric aging in smog chambers with variable OH radical fluxes. Quantify trihydroxy toluene formation from dihydroxy intermediates using kinetic modeling (e.g., GECKO-A). Compare volatility distributions (C* values) of first- vs. later-generation products to refine SOA prediction models in air quality frameworks .

Q. What experimental designs mitigate confounding variables in gas stripping studies for cresol remediation?

- Methodological Answer : Implement full-factorial designs varying packing height, column diameter, and gas/liquid flow rates. Use ANOVA to isolate the effect of packing height on benzene/cresol removal efficiency. Supplement with computational fluid dynamics (CFD) to optimize mass transfer coefficients. Validate with pilot-scale trials under RCRA regulatory limits .

Q. Contradictions and Knowledge Gaps

-

Evidence Conflict : While in vivo primate studies show minimal systemic absorption of formocresol (1% dose) , in vitro cytotoxicity data highlight risks of mutagenicity .

- Resolution Strategy : Integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile species-specific metabolic differences and extrapolate human risks.

-

Data Gap : Limited quantification of trihydroxy toluene yields in cresol oxidation pathways .

- Research Priority : Synthesize authentic standards for hydroxy-toluenes to enable absolute yield measurements via CIMS calibration.

Properties

CAS No. |

25053-96-7 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

formaldehyde;2-methylphenol |

InChI |

InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2 |

InChI Key |

VOOLKNUJNPZAHE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1O.C=O |

Canonical SMILES |

CC1=CC=CC=C1O.C=O |

Key on ui other cas no. |

9016-83-5 25053-96-7 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

tricresolformalin |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.